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Mefloquine's Anticancer Efficacy Validated in
Preclinical Mouse Models
New research highlights the potential of the antimalarial drug mefloquine as a potent anticancer

agent, with in vivo studies in mouse xenograft models demonstrating significant tumor growth

inhibition. These findings, detailed in multiple preclinical trials, position mefloquine as a

candidate for drug repurposing in oncology, showing efficacy both as a standalone therapy and

in combination with existing chemotherapeutics.

Scientists and drug development professionals are increasingly looking to repurpose existing

drugs to expedite the availability of new cancer treatments. Mefloquine, a drug with a long

history of use in the prevention and treatment of malaria, has emerged as a promising

candidate. This guide provides a comparative overview of mefloquine's anticancer activity in

mouse xenograft models, supported by experimental data and detailed methodologies.

Comparative Efficacy of Mefloquine in Vivo
Recent studies have evaluated mefloquine's ability to suppress tumor growth across a range of

cancer types in mouse xenograft models. The data consistently show a significant reduction in

tumor volume and weight, as well as improved survival rates in some cases, when compared to

control groups.
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In a colorectal cancer model using HCT116 cells, oral administration of mefloquine at 30 mg/kg

for 20 days resulted in a remarkable 75% reduction in the average tumor weight compared to

the vehicle-treated control group.[1] A significant difference in tumor volume was observed as

early as day 9 of treatment.[1] Similarly, in a prostate cancer model with PC3 cells, mefloquine

treatment led to an increased lifespan in the treated mice, with 50% of the mice surviving up to

51 days, compared to the control group where only 25% survived up to 47 days.[2]

Mefloquine in Combination Therapies
Mefloquine has also demonstrated synergistic effects when combined with standard-of-care

chemotherapeutics. In a cervical cancer xenograft model using HeLa cells, the combination of

mefloquine and paclitaxel resulted in significant tumor growth inhibition.[2] In vitro studies on

colorectal cancer cells showed that mefloquine enhances the cytotoxic action of doxorubicin,

with the combination leading to an approximately 80% reduction in cell viability, compared to

about 50% with mefloquine alone and 25% with doxorubicin alone.[1]
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Experimental Protocols
The validation of mefloquine's anticancer activity has been conducted through rigorous

experimental protocols in mouse xenograft models.

Colorectal Cancer Xenograft Model
Cell Line: Human colorectal carcinoma HCT116 cells were used.

Animal Model: Female nude mice (5-6 weeks old) were utilized for the study.

Tumor Implantation: 5 million HCT116 cells were injected subcutaneously into the right

flanks of the mice.

Treatment Protocol: When tumors became palpable, mice were randomized into two groups.

The treatment group received mefloquine orally at a dose of 30 mg/kg body weight,

dissolved in a vehicle of PBS containing 10% Tween 80 and 10% DMSO. The control group

received the vehicle alone. Treatment was administered daily for 20 consecutive days.

Tumor Measurement: Tumor volumes were monitored regularly. At the end of the

experiment, tumors were excised and weighed.[1]

Prostate Cancer Xenograft Model
Cell Line: Human prostate cancer PC3 cells were used.

Animal Model: The specific mouse strain was not detailed in the available literature.

Treatment Protocol: The treatment group received intraperitoneal (IP) injections of 200 µg of

mefloquine per 25 g of mouse weight.[3]

Outcome Measurement: The primary outcome measured was the survival rate of the mice

over time.[2]

Mechanism of Action: Signaling Pathways
Mefloquine's anticancer effects are attributed to its ability to modulate multiple cellular signaling

pathways, leading to apoptosis, inhibition of proliferation, and disruption of tumor metabolism.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5891192/
https://www.researchgate.net/publication/237199208_Mefloquine_induces_cell_death_in_prostate_cancer_cells_and_provides_a_potential_novel_treatment_strategy_in_vivo
https://www.longdom.org/open-access/repurposing-antimalarial-drug-mefloquine-for-cancer-treatment-17219.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of the NF-κB Signaling Pathway
In colorectal cancer, mefloquine has been shown to be a potent inhibitor of the Nuclear Factor

kappa B (NF-κB) signaling pathway.[1][5] It achieves this by blocking the activation of IκBα

kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent

phosphorylation and nuclear translocation of p65.[1] This leads to the downregulation of NF-κB

target genes that promote cell survival and proliferation.[1]
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References

1. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces
apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

2. longdom.org [longdom.org]

3. researchgate.net [researchgate.net]

4. Mefloquine Inhibits Esophageal Squamous Cell Carcinoma Tumor Growth by Inducing
Mitochondrial Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces
apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In vivo validation of mefloquine's anticancer activity in
mouse xenograft models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293894#in-vivo-validation-of-mefloquine-s-
anticancer-activity-in-mouse-xenograft-models]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1293894?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293894?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891192/
https://www.longdom.org/open-access/repurposing-antimalarial-drug-mefloquine-for-cancer-treatment-17219.html
https://www.researchgate.net/publication/237199208_Mefloquine_induces_cell_death_in_prostate_cancer_cells_and_provides_a_potential_novel_treatment_strategy_in_vivo
https://pubmed.ncbi.nlm.nih.gov/32850358/
https://pubmed.ncbi.nlm.nih.gov/32850358/
https://pubmed.ncbi.nlm.nih.gov/29453896/
https://pubmed.ncbi.nlm.nih.gov/29453896/
https://www.benchchem.com/product/b1293894#in-vivo-validation-of-mefloquine-s-anticancer-activity-in-mouse-xenograft-models
https://www.benchchem.com/product/b1293894#in-vivo-validation-of-mefloquine-s-anticancer-activity-in-mouse-xenograft-models
https://www.benchchem.com/product/b1293894#in-vivo-validation-of-mefloquine-s-anticancer-activity-in-mouse-xenograft-models
https://www.benchchem.com/product/b1293894#in-vivo-validation-of-mefloquine-s-anticancer-activity-in-mouse-xenograft-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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